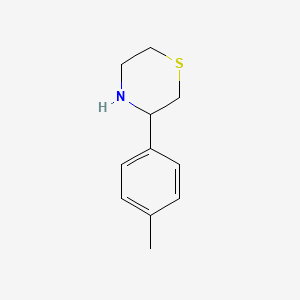

3-(4-Methylphenyl)thiomorpholine

Description

3-(4-Methylphenyl)thiomorpholine is a sulfur-containing heterocyclic compound comprising a six-membered thiomorpholine ring (C₄H₉NS) substituted with a 4-methylphenyl group at the nitrogen atom. Thiomorpholine derivatives are of significant interest in medicinal chemistry due to their enhanced lipophilicity compared to morpholine analogues, which improves membrane permeability and metabolic stability .

Properties

IUPAC Name |

3-(4-methylphenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXJMYXPPQMZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CSCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile attacking the benzyl chloride.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

3-(4-Methylphenyl)thiomorpholine exhibits a range of biological activities, making it a valuable scaffold in drug discovery. The following table summarizes its notable pharmacological applications:

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals.

- Synthetic Routes : The synthesis of this compound can involve several methods, including:

- N-alkylation of thiomorpholine with 4-methylphenyl halides.

- Reaction with isocyanates to form urea derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiomorpholine derivatives, including this compound, against resistant strains of bacteria. The results indicated significant inhibition against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: DPP-IV Inhibition

Research focused on the synthesis and biological evaluation of DPP-IV inhibitors derived from thiomorpholine compounds. The study highlighted that modifications at the phenyl ring significantly enhanced the inhibitory activity against DPP-IV, with some derivatives achieving IC50 values below 5 µM . This positions this compound as a candidate for diabetes management.

Mechanism of Action

The mechanism by which 3-(4-Methylphenyl)thiomorpholine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding sites, altering their activity. The thiomorpholine ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects :

- 3-(4-Methylphenyl)thiomorpholine : The methyl group at the para position of the phenyl ring is electron-donating, which may deactivate the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., nitro in 4-(4-nitrophenyl)thiomorpholine), which activate the ring for nucleophilic reactions .

- 4-(4-Nitrophenyl)thiomorpholine : The nitro group stabilizes the chair conformation of the thiomorpholine ring via weak C–H···O hydrogen bonds, forming centrosymmetric dimers in the solid state. This structural feature is absent in morpholine analogues due to the absence of sulfur .

- 3-(2-Chlorophenyl)thiomorpholine : The chlorine substituent introduces steric and electronic effects, increasing molecular weight (213.73 g/mol) and lipophilicity compared to the methyl-substituted derivative (estimated molecular weight: 193.1 g/mol) .

Crystallographic Insights :

- Thiomorpholine derivatives exhibit distinct solid-state conformations depending on substituents. For example, 4-(4-nitrophenyl)thiomorpholine adopts a chair conformation with the nitro group in an axial position, while 3-(4-methylphenyl)acrylic acid (a related compound) displays planar geometry optimized via DFT calculations .

Physicochemical and Toxicological Profiles

Biological Activity

3-(4-Methylphenyl)thiomorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound belongs to the thiomorpholine class of compounds, which are characterized by a six-membered ring containing sulfur and nitrogen. This structural feature contributes to its unique chemical properties and biological activities.

1. Antimicrobial Properties

Research indicates that thiomorpholine derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various thiomorpholine derivatives against Mycobacterium smegmatis, revealing that certain derivatives displayed potent activity at concentrations as low as 7.81 μg/mL .

Table 1: Antimicrobial Activity of Thiomorpholine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 7.81 μg/mL |

| Compound 7b | Mycobacterium smegmatis | 7.81 μg/mL |

| Compound 7c | Mycobacterium smegmatis | 15.62 μg/mL |

2. Anticancer Activity

The anticancer potential of thiomorpholine derivatives has been extensively studied. For instance, a series of compounds including those derived from thiomorpholine were tested against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). Results demonstrated promising antiproliferative effects, with some derivatives showing IC50 values in the micromolar range .

Table 2: Anticancer Activity of Thiomorpholine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Compound A | HeLa | 10 |

| Compound B | A-549 | 20 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : Studies suggest that thiomorpholines may inhibit key enzymes involved in metabolic pathways, such as squalene synthase, which is crucial for cholesterol biosynthesis .

- Membrane Interaction : The compound's hydrophobic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and leading to cell death in microbial and cancer cells .

Case Studies

- Antimicrobial Evaluation : A study conducted on various thiomorpholine derivatives highlighted the effectiveness of these compounds against resistant strains of Mycobacterium tuberculosis. The results indicated that modifications to the thiomorpholine structure could enhance antimicrobial efficacy .

- Anticancer Research : In vitro studies demonstrated that certain thiomorpholine derivatives significantly inhibited the growth of cancer cells through apoptosis induction. The research suggested that these compounds could be developed into novel chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-(4-Methylphenyl)thiomorpholine, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-methylphenyl-substituted electrophiles (e.g., halides or nitroarenes) and thiomorpholine. Key parameters include:

- Base selection : Strong bases like KOH or NaH enhance deprotonation of thiomorpholine, improving nucleophilicity .

- Solvent : Polar aprotic solvents (e.g., DMF, 1-butanol) favor SNAr by stabilizing transition states .

- Temperature : Reactions often proceed at 80–120°C to overcome activation barriers .

Example conditions from analogous thiomorpholine derivatives:

| Substrate | Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloronitrobenzene | 1-Butanol | KOH | 100 | 85 | |

| 4-Fluoronitrobenzene | DMF | NaH | 80 | 78 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the 4-methylphenyl group appear as a singlet (~δ 7.2–7.4 ppm), while thiomorpholine protons show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 224.32 for CHNS) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry in solid-state structures (e.g., triclinic crystal systems with P1 space groups) .

Q. What safety precautions are necessary when handling this compound derivatives?

- Methodological Answer :

- Flammability : Use spark-free equipment and avoid open flames (Category 4 flammable liquid per GHS) .

- Skin Protection : Wear nitrile gloves and lab coats due to Skin Corrosion/Irritation Category 1A–1C risks .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure (Pictogram: GHS05) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Test solvents like DMSO (high polarity) or toluene (low polarity) to modulate electron density at the reaction site .

- Catalyst Addition : Transition-metal-free N-arylation methods using iodonium salts improve selectivity (e.g., yields >90% in combinatorial setups) .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, base strength, and solvent .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer :

- 2D NMR : Employ - HSQC and HMBC to assign ambiguous peaks and validate computational models .

- X-ray Validation : Compare experimental bond lengths (e.g., C–S bonds ~1.78 Å) with DFT-optimized geometries .

- Dynamic NMR : Assess rotational barriers in thiomorpholine rings if temperature-dependent splitting is observed .

Q. How does the electron-withdrawing/donating nature of substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents on the phenyl ring increase electrophilicity, enhancing Suzuki-Miyaura coupling yields (e.g., boronate intermediates in ) .

- Electron-Donating Groups (EDGs) : Methoxy groups reduce reactivity but improve stability in Ullmann-type couplings .

- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) to predict substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.